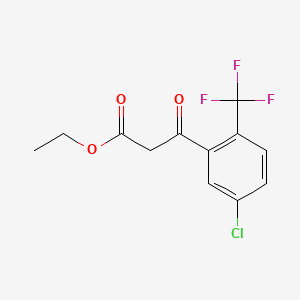
Ethyl 3-(5-chloro-2-(trifluoromethyl)phenyl)-3-oxopropanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 3-(5-chloro-2-(trifluoromethyl)phenyl)-3-oxopropanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a trifluoromethyl group, a chloro-substituted phenyl ring, and an ester functional group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(5-chloro-2-(trifluoromethyl)phenyl)-3-oxopropanoate typically involves the esterification of 3-(5-chloro-2-(trifluoromethyl)phenyl)-3-oxopropanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can further improve the scalability of the synthesis.
化学反应分析
Types of Reactions
Ethyl 3-(5-chloro-2-(trifluoromethyl)phenyl)-3-oxopropanoate can undergo various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and ethanol.
Reduction: The carbonyl group can be reduced to form the corresponding alcohol.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Hydrolysis: Typically performed using aqueous sodium hydroxide or hydrochloric acid under reflux conditions.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium azide or potassium thiocyanate.
Major Products Formed
Hydrolysis: 3-(5-chloro-2-(trifluoromethyl)phenyl)-3-oxopropanoic acid and ethanol.
Reduction: Ethyl 3-(5-chloro-2-(trifluoromethyl)phenyl)-3-hydroxypropanoate.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Ethyl 3-(5-chloro-2-(trifluoromethyl)phenyl)-3-oxopropanoate has several applications in scientific research:
Pharmaceuticals: It is used as an intermediate in the synthesis of various pharmaceutical compounds, particularly those with anti-inflammatory and analgesic properties.
Agrochemicals: The compound is utilized in the development of herbicides and pesticides due to its ability to disrupt specific biochemical pathways in plants and pests.
Material Science: It is explored for its potential use in the synthesis of advanced materials with unique properties, such as fluorinated polymers.
作用机制
The mechanism of action of Ethyl 3-(5-chloro-2-(trifluoromethyl)phenyl)-3-oxopropanoate depends on its specific application. In pharmaceuticals, it may act by inhibiting certain enzymes or receptors involved in inflammatory pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with biological membranes and molecular targets.
相似化合物的比较
Ethyl 3-(5-chloro-2-(trifluoromethyl)phenyl)-3-oxopropanoate can be compared with similar compounds such as:
Ethyl 3-(4-chloro-2-(trifluoromethyl)phenyl)-3-oxopropanoate: Similar structure but with a different position of the chloro group, which may affect its reactivity and biological activity.
Ethyl 3-(5-bromo-2-(trifluoromethyl)phenyl)-3-oxopropanoate: The bromo substituent can lead to different chemical and biological properties compared to the chloro substituent.
Ethyl 3-(5-chloro-2-(difluoromethyl)phenyl)-3-oxopropanoate: The presence of a difluoromethyl group instead of a trifluoromethyl group can influence the compound’s stability and reactivity.
This compound stands out due to its specific combination of functional groups, which confer unique chemical and biological properties.
属性
IUPAC Name |
ethyl 3-[5-chloro-2-(trifluoromethyl)phenyl]-3-oxopropanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClF3O3/c1-2-19-11(18)6-10(17)8-5-7(13)3-4-9(8)12(14,15)16/h3-5H,2,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIHIDSSNAINOLO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)C1=C(C=CC(=C1)Cl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClF3O3 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.65 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














